molecular formula C21H31N3O4 B6123413 ethyl 4-{1-[4-(methoxycarbonyl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate

ethyl 4-{1-[4-(methoxycarbonyl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate

Cat. No. B6123413
M. Wt: 389.5 g/mol
InChI Key: XPNLRPBAOSONIO-UHFFFAOYSA-N
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Description

Ethyl 4-{1-[4-(methoxycarbonyl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a piperazine derivative that is commonly used in the synthesis of various drugs.

Mechanism of Action

The mechanism of action of ethyl 4-{1-[4-(methoxycarbonyl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may be responsible for its anti-psychotic and anti-anxiety effects. It has also been found to have an affinity for the serotonin 5-HT1A receptor, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
Ethyl 4-{1-[4-(methoxycarbonyl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate has been found to have various biochemical and physiological effects. It has been shown to reduce dopamine release in the brain, which may be responsible for its anti-psychotic effects. It has also been found to increase the levels of serotonin in the brain, which may contribute to its anxiolytic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4-{1-[4-(methoxycarbonyl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate in lab experiments is its ability to act as a dopamine D2 receptor antagonist. This makes it a valuable tool for studying the role of dopamine in various neurological disorders. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for further research on ethyl 4-{1-[4-(methoxycarbonyl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate. One area of research is the development of new drugs based on this compound for the treatment of various neurological disorders. Another area of research is the study of the mechanism of action of this compound, which may provide insights into the role of dopamine and serotonin in various neurological disorders. Additionally, further research is needed to explore the potential applications of this compound in other scientific research fields, such as medicinal chemistry and pharmacology.

Synthesis Methods

Ethyl 4-{1-[4-(methoxycarbonyl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis process involves the reaction of piperazine with 4-(methoxycarbonyl)benzyl chloride in the presence of a base to form 4-(methoxycarbonyl)benzylpiperazine. This compound is then reacted with ethyl chloroformate and a base to form ethyl 4-{1-[4-(methoxycarbonyl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate.

Scientific Research Applications

Ethyl 4-{1-[4-(methoxycarbonyl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate has been extensively studied for its potential applications in various scientific research fields. It has been found to have potential applications in the fields of pharmacology, medicinal chemistry, and neuroscience. It has been used in the synthesis of various drugs, including antipsychotic and anti-anxiety agents. It has also been used in the development of new drugs for the treatment of various neurological disorders, including Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

ethyl 4-[1-[(4-methoxycarbonylphenyl)methyl]piperidin-3-yl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O4/c1-3-28-21(26)24-13-11-23(12-14-24)19-5-4-10-22(16-19)15-17-6-8-18(9-7-17)20(25)27-2/h6-9,19H,3-5,10-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNLRPBAOSONIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CCCN(C2)CC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{1-[4-(methoxycarbonyl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate

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